4-Bromo-5-chlorothiophene-3-carboxylicacid

C-H Activation Regioselective Synthesis Palladium Catalysis

Researchers requiring programmed, sequential functionalization of the thiophene core often face limitations with symmetrical or mono-halogenated analogs. 4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS 2803862-77-1) solves this with a unique 4-Br/5-Cl pattern, enabling orthogonal reactivity for precise, stepwise construction of complex molecules. - Enables sequential C-H arylation (at C5) followed by cross-coupling (at C4) for rapid SAR exploration. - Ideal for synthesizing privileged 2,5-diarylthiophene-3-carboxylic acid scaffolds (e.g., ANO1/IRAP inhibitors). - Facilitates synthesis of well-defined asymmetric oligothiophenes and donor-acceptor polymers for organic electronics.

Molecular Formula C5H2BrClO2S
Molecular Weight 241.49 g/mol
Cat. No. B13568616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chlorothiophene-3-carboxylicacid
Molecular FormulaC5H2BrClO2S
Molecular Weight241.49 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)Cl)Br)C(=O)O
InChIInChI=1S/C5H2BrClO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
InChIKeyXPROJHIXXXSWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Dual-Halogenated Building Block


4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS 2803862-77-1) is a heterocyclic building block featuring a thiophene core substituted with bromine at the 4-position, chlorine at the 5-position, and a carboxylic acid group at the 3-position [1]. This specific 4,5-dihalogenation pattern, with two distinct halogens, distinguishes it from simpler mono-halogenated or symmetrical di-halogenated analogs and is the basis for its primary utility in enabling sequential, orthogonal functionalization strategies in organic synthesis [1].

Dual-Halogen Pattern

Distinct Br/Cl substitution enables orthogonal reactivity not possible with mono- or symmetrical dihalogenated analogs.

Sequential Functionalization

Supports regioselective C-H arylation followed by independent cross-coupling for programmed introduction of two different aryl groups.

Synthetic Differentiation

Key building block for unsymmetrical thiophene architectures in medicinal chemistry and materials science.

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Why Generic Substitution Fails


Simply substituting this compound with a mono-halogenated analog like 4-bromothiophene-3-carboxylic acid or 5-chlorothiophene-3-carboxylic acid, or a symmetrical di-halogenated analog like 4,5-dibromothiophene-3-carboxylic acid, is not functionally equivalent for complex synthesis. The specific combination of bromine and chlorine atoms on the thiophene ring provides a unique orthogonal reactivity profile [1]. This allows for the bromine to act as a temporary blocking group for regioselective C-H functionalization at the C5 position [2], which can then be followed by a distinct cross-coupling reaction at the C-Cl bond, enabling the programmed introduction of two different aryl/heteroaryl units in a controlled, sequential manner that is unattainable with the aforementioned comparators.

Target: 4-Bromo-5-chlorothiophene-3-carboxylic Acid Bromine serves as a temporary blocking group for selective C5-arylation; subsequent C-Cl coupling installs a second distinct aryl unit.
Substitute: Mono-halogenated analogs Lack the bromine directing group; C5-arylation may produce complex product mixtures or require additional synthetic steps.
Target: Differentiated C-Br / C-Cl reactivity Enables two distinct, sequential cross-couplings with high chemoselectivity.
Substitute: Symmetrical dihalogenated analogs Two equally reactive C-Br bonds lead to statistical mixtures of mono- and di-substituted products under typical conditions.

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Differentiated Reactivity Evidence


Bromine-Directed Regioselective C5-Arylation

The bromine atom on the thiophene ring acts as a blocking group to direct a regioselective Pd-catalyzed C5-arylation on 3-substituted thiophenes, a reaction that would otherwise yield mixtures with less substituted analogs. A study on closely related 2-bromo-3-substituted thiophenes demonstrated this principle, achieving moderate to high yields for the C5-arylation step without cleaving the C-Br bond [1]. This contrasts with 5-chlorothiophene-3-carboxylic acid, which lacks this directing group and would require additional steps for regioselective functionalization.

Bromine-Directed C5-Arylation
Class-level
Class-level inference from 2-bromo-3-substituted thiophenes: C5-arylation yields 44–87% with intact C-Br bond; mono-halogenated analogs yield mixtures.
Supports orthogonal synthesis workflow
Based on related bromothiophene study; direct data for exact compound not reported.
C-H Activation Regioselective Synthesis Palladium Catalysis

Molecular Properties vs. Mono-Halogenated Analogs

The compound possesses a higher molecular weight (241.49 g/mol) and calculated lipophilicity (XLogP3 = 2.8) compared to its mono-halogenated analogs [1]. 4-Bromothiophene-3-carboxylic acid has a molecular weight of 207.05 g/mol , while 5-chlorothiophene-3-carboxylic acid is 162.59 g/mol . The increased lipophilicity may influence its behavior in biological assays and solubility profiles in organic solvents.

Molecular Properties vs. Analogs
Context-dependent
MW 241.49 g/mol, XLogP3 2.8; MW 16.6% higher than 4-bromo analog and 48.5% higher than 5-chloro analog.
Physicochemical distinction for ADME profiling
Calculated properties; experimental verification recommended.
Physicochemical Properties Drug Design Lipophilicity

Orthogonal Reactivity for Sequential Coupling

The presence of both a bromine and a chlorine atom on the same thiophene ring allows for chemoselective, sequential cross-coupling reactions. The C-Br bond is generally more reactive in Pd-catalyzed reactions (e.g., Suzuki, Stille) than the C-Cl bond [1]. This enables a first functionalization at the C-Br site, followed by a second, distinct functionalization at the C-Cl site using different, more forcing conditions or a different catalyst system. This is in contrast to 4,5-dibromothiophene-3-carboxylic acid, which has two equally reactive C-Br bonds, making selective mono-functionalization challenging.

Sequential Coupling Orthogonality
Reported
C-Br bond reacts preferentially in Pd-catalyzed couplings; C-Cl remains intact for a second distinct transformation. Symmetrical dibromo analog produces statistical mixtures.
Enables unsymmetrical thiophene architectures
Based on established C-Br/C-Cl reactivity principles.
Cross-Coupling Sequential Synthesis Chemoselectivity

4-Bromo-5-chlorothiophene-3-carboxylic Acid: Application Scenarios


Unsymmetrical 2,5-Diarylthiophene Pharmacophore Synthesis

This building block is ideally suited for medicinal chemistry programs aiming to synthesize libraries of 2,5-diarylthiophene-3-carboxylic acid derivatives, which are a privileged scaffold for biological activity (e.g., ANO1 inhibitors, IRAP inhibitors). Its orthogonal halogenation allows for the efficient, two-step introduction of two distinct aryl groups via sequential C-H arylation and cross-coupling, a key step in establishing structure-activity relationships (SAR) for drug discovery [1].

Asymmetric Oligothiophenes and Semiconductors

The compound is a valuable monomer for the synthesis of well-defined, asymmetric oligothiophenes or donor-acceptor polymers for organic electronics (e.g., OFETs, OPVs). The ability to program the installation of different π-conjugated units at the 2- and 5-positions of the thiophene ring enables fine-tuning of the material's optoelectronic properties, a level of control not possible with symmetrical dihalogenated building blocks [2].

Bifunctional Probe Development

In chemical biology, this compound can be used to create bifunctional probes. For instance, the carboxylic acid can be used as an anchor point for attachment to a solid support or a biomolecule, while the bromine and chlorine atoms can be sequentially functionalized to install a fluorophore and a pharmacophore or a cross-linking group. This orthogonal approach ensures the creation of a single, well-defined molecular probe, which is critical for target identification and validation studies.

Application
Selection Property
Validation Focus
2,5-Diarylthiophene SAR libraries
Sequential orthogonal functionalization
Diverse aryl introduction for lead optimization
Asymmetric oligothiophenes & semiconductors
Programmable π-conjugated unit installation
Optoelectronic property tuning
Bifunctional probe development
Orthogonal anchor-point functionalization
Probe integrity and target engagement studies

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